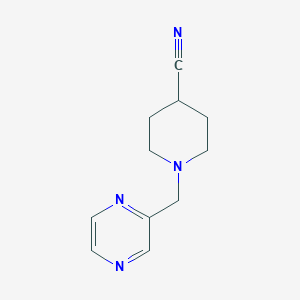

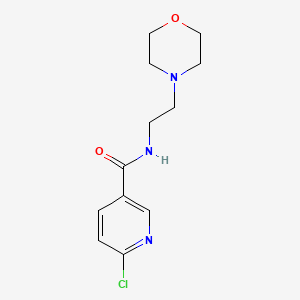

![molecular formula C11H16N4O2S2 B2421333 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 868972-80-9](/img/structure/B2421333.png)

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the thiadiazole family and has a unique chemical structure that makes it an attractive candidate for different scientific studies.

Applications De Recherche Scientifique

Synthesis and Drug Design

A general method has been developed for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This synthesis involves initial cyclization reactions of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, producing compounds with potential pharmaceutical applications (J. Park, I. Ryu, Ji Hoon Park, D. Ha, Y. Gong, 2009).

Anticancer Properties

A "cost-effective" approach to the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole and dichloroacetic acid moieties has been proposed. These molecules, including the synthesis starting from 5-amino-1,3,4-thiadiazole-2-thiol, show promise in anticancer properties based on in vitro studies (I. Yushyn, Serhii Holota, Roman Lesyk, 2022).

Antimicrobial and Antifungal Action

Research into the antimicrobial and antifungal properties of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems has shown promising results. Compounds synthesized from 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings highlight the potential of these compounds for further study in antimicrobial applications (I. Sych, I. Drapak, M. Suleiman, Maryna V Rakhimova, N. Kobzar, I. Sych, L. Perekhoda, 2019).

Enzyme Inhibition

Microwave-assisted synthesis of novel acridine-acetazolamide conjugates has been investigated for their inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These conjugates demonstrated inhibition in the low micromolar and nanomolar range, suggesting potential for the development of inhibitors targeting specific enzymes involved in various physiological and pathological processes (Ramazan Ulus, Burak Aday, M. Tanc, C. Supuran, M. Kaya, 2016).

Antidepressant and Anxiolytic Activities

A study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives bearing different substituents revealed significant antidepressant and anxiolytic properties. These compounds were found to be comparable in efficiency to reference drugs Imipramine and Diazepam, highlighting the potential for developing new therapeutic agents for treating depression and anxiety disorders (F. Clerici, D. Pocar, M. Guido, A. Loche, V. Perlini, M. Brufani, 2001).

Propriétés

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S2/c12-8(16)6-18-11-15-14-10(19-11)13-9(17)7-4-2-1-3-5-7/h7H,1-6H2,(H2,12,16)(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWIAJFAXKZDAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

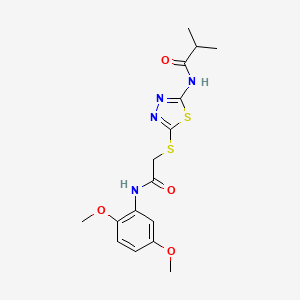

![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)

![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)

![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)

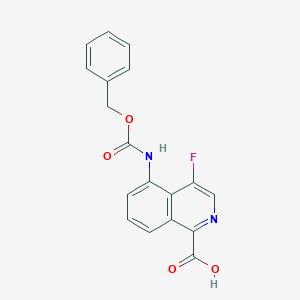

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2421258.png)

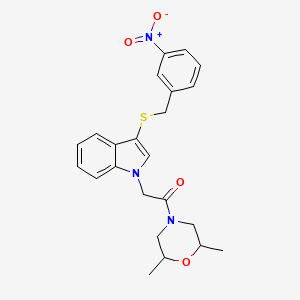

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2421261.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)